molecular formula C11H15N B2485533 4-Methyl-2-phenylpyrrolidine CAS No. 891763-13-6

4-Methyl-2-phenylpyrrolidine

Cat. No.: B2485533
CAS No.: 891763-13-6
M. Wt: 161.248
InChI Key: OVCVERGEPCICMG-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the fourth position and a phenyl group at the second position. Pyrrolidine derivatives are significant in organic and medicinal chemistry due to their presence in various biologically active molecules and pharmaceutical drug candidates .

Scientific Research Applications

4-Methyl-2-phenylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 4-Methyl-2-phenylpyrrolidine is not explicitly mentioned, pyrrolidine derivatives are known to interact with various biological targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

While specific safety and hazard information for 4-Methyl-2-phenylpyrrolidine is not available, it’s important to handle all chemicals with appropriate safety measures. For example, one should avoid breathing mist or vapors, and use only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine derivatives, including 4-Methyl-2-phenylpyrrolidine, have potential in drug discovery and development . They can serve as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the biological activities of these compounds and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylpyrrolidine can be synthesized through several methods. One common approach involves the cycloaddition of azomethine ylides with vinyl ketones. This reaction proceeds smoothly under mild conditions, yielding the desired product in moderate to high yields . Another method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina .

Industrial Production Methods: Industrially, this compound is produced by the reaction of 1,4-butanediol and ammonia at elevated temperatures (165–200°C) and high pressure (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst. The reaction is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidation typically yields oxides of the compound.

    Reduction: Reduction can produce various reduced derivatives.

    Substitution: Substitution reactions yield halogenated derivatives or other substituted products.

Comparison with Similar Compounds

4-Methyl-2-phenylpyrrolidine can be compared with other pyrrolidine derivatives:

Uniqueness: this compound’s unique structure, with both a methyl and phenyl group, imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-methyl-2-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCVERGEPCICMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891763-13-6
Record name 4-methyl-2-phenylpyrrolidine
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